molecular formula C7H17NO2 B13605415 2-Amino-5-methoxy-2-methylpentan-1-ol

2-Amino-5-methoxy-2-methylpentan-1-ol

Cat. No.: B13605415
M. Wt: 147.22 g/mol
InChI Key: KYJGUIAFWBGEHU-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C7H17NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxy-2-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-pentanol with methoxyamine under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxy-2-methylpentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 2-methyl-2-pentanone or 2-methyl-2-pentanal.

    Reduction: Formation of 2-amino-5-methoxy-2-methylpentane.

    Substitution: Formation of 2-amino-5-chloro-2-methylpentan-1-ol or 2-amino-5-alkyl-2-methylpentan-1-ol.

Scientific Research Applications

2-Amino-5-methoxy-2-methylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. The hydroxyl group can undergo oxidation-reduction reactions, modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 5-Amino-1-methoxy-2-methylpentan-3-ol
  • 2-Amino-5-chloro-2-methylpentan-1-ol
  • 2-Amino-5-alkyl-2-methylpentan-1-ol

Comparison: 2-Amino-5-methoxy-2-methylpentan-1-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain, which imparts distinct chemical properties

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2-amino-5-methoxy-2-methylpentan-1-ol

InChI

InChI=1S/C7H17NO2/c1-7(8,6-9)4-3-5-10-2/h9H,3-6,8H2,1-2H3

InChI Key

KYJGUIAFWBGEHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC)(CO)N

Origin of Product

United States

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